Brodimoprim

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits dihydrofolate reductase

Properties

IUPAC Name |

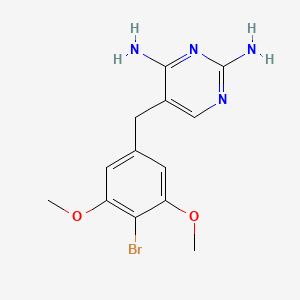

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRRLMMHNLSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205070 | |

| Record name | Brodimoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56518-41-3 | |

| Record name | Brodimoprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brodimoprim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brodimoprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brodimoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brodimoprim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRODIMOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brodimoprim: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim. Developed by Hoffmann-La Roche, it functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of nucleic acids and key amino acids, leading to a bacteriostatic effect. This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria and was primarily investigated for the treatment of respiratory and urinary tract infections. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound (Ro 10-5970) was developed by the pharmaceutical company Hoffmann-La Roche as a structural analog of trimethoprim.[1] The key structural modification in this compound is the substitution of the 4-methoxy group on the benzyl ring of trimethoprim with a bromine atom.[2] This chemical alteration was intended to improve upon the pharmacokinetic profile and antibacterial potency of its predecessor.

The development of this compound was part of a broader effort to optimize diaminopyrimidine-based inhibitors of dihydrofolate reductase, a validated antibacterial target. Research into this class of compounds was driven by the need for new antibiotics to combat emerging bacterial resistance. This compound was launched in 1993 as a therapeutic agent for bacterial infections.[3] However, it was later withdrawn from the market.

Chemical Structure and Synthesis

This compound, chemically named 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a derivative of trimethoprim.[2]

Synthesis: A common synthetic route to this compound involves several key steps starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[2] The process includes the formation of a hydroxamide, followed by conversion to a methyl 4-amino-3,5-dimethoxybenzoate.[2] A Sandmeyer reaction is then employed to introduce the bromine atom, yielding Methyl 4-bromo-3,5-dimethoxybenzoate.[2] Subsequent saponification, halogenation, and a Rosenmund reduction produce 4-Bromo-3,5-dimethoxybenzaldehyde.[2] This aldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile, and the final cyclization with guanidine affords this compound.[2]

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[5]

By binding to the active site of bacterial DHFR, this compound competitively inhibits the binding of the natural substrate, dihydrofolate.[5] This blockade of tetrahydrofolate production ultimately halts bacterial growth and replication.[5] A significant advantage of this compound, similar to trimethoprim, is its high selectivity for the bacterial enzyme over its mammalian counterpart, which minimizes host toxicity.[5]

digraph "this compound Signaling Pathway" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

"Dihydrofolate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Tetrahydrofolate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"DHFR" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Bacterial\nDihydrofolate\nReductase (DHFR)"];

"this compound" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Purine Synthesis" [fillcolor="#F1F3F4"];

"Thymidine Synthesis" [fillcolor="#F1F3F4"];

"Amino Acid Synthesis" [fillcolor="#F1F3F4"];

"DNA, RNA, Protein Synthesis" [fillcolor="#F1F3F4"];

"Bacterial Growth Inhibition" [shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Dihydrofolate" -> "DHFR";

"DHFR" -> "Tetrahydrofolate" [label="NADPH -> NADP+"];

"this compound" -> "DHFR" [arrowhead=tee, label="Inhibition"];

"Tetrahydrofolate" -> "Purine Synthesis";

"Tetrahydrofolate" -> "Thymidine Synthesis";

"Tetrahydrofolate" -> "Amino Acid Synthesis";

"Purine Synthesis" -> "DNA, RNA, Protein Synthesis";

"Thymidine Synthesis" -> "DNA, RNA, Protein Synthesis";

"Amino Acid Synthesis" -> "DNA, RNA, Protein Synthesis";

"DNA, RNA, Protein Synthesis" -> "Bacterial Growth Inhibition" [style=dashed];

}

Workflow for MIC determination.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial inoculum.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Adapted)

This is a generalized spectrophotometric assay to determine the inhibitory activity of this compound against bacterial DHFR.

Materials:

-

Purified bacterial DHFR

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrofolate.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound emerged from the optimization of the diaminopyrimidine class of antibiotics as a potent and selective inhibitor of bacterial dihydrofolate reductase. Its broad antibacterial spectrum, coupled with a favorable pharmacokinetic profile, positioned it as a promising therapeutic agent for common bacterial infections. The data presented in this guide highlight the key scientific attributes of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Although no longer on the market, the study of this compound contributes to the understanding of DHFR inhibition and the development of future antibacterial agents.

References

- 1. WO1993006822A1 - Trimethoprim oral liquid - Google Patents [patents.google.com]

- 2. Federal Register :: List of Drug Products That Have Been Withdrawn or Removed From the Market for Reasons of Safety or Effectiveness [federalregister.gov]

- 3. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in upper respiratory tract infections: two meta-analyses of randomised, controlled clinical trials in acute sinusitis and otitis media - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brodimoprim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a bromine substitution on the benzyl ring, which enhances its lipophilicity and antibacterial activity. This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine derivative.[1] Its chemical structure is distinguished by a 2,4-diaminopyrimidine ring linked via a methylene bridge to a 4-bromo-3,5-dimethoxybenzyl moiety.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1] |

| CAS Number | 56518-41-3 | [1] |

| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [1] |

| Molecular Weight | 339.19 g/mol | |

| Melting Point | 225-228 °C | [1] |

| pKa | 7.15 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel condensation and subsequent cyclization with guanidine.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

A detailed synthesis of the aldehyde intermediate involves several stages starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[1]

-

Formation of Hydroxamide: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with hydroxylamine in polyphosphoric acid (PPA) to yield the corresponding hydroxamide.

-

Rearrangement to Amine: Further treatment with PPA facilitates a rearrangement to form methyl 4-amino-3,5-dimethoxybenzoate.

-

Sandmeyer Reaction: The amino group is converted to a bromine atom via a Sandmeyer reaction, yielding methyl 4-bromo-3,5-dimethoxybenzoate.

-

Saponification: The ester is hydrolyzed to 4-Bromo-3,5-dimethoxybenzoic acid.

-

Acid Chloride Formation: The carboxylic acid is converted to the more reactive 4-Bromo-3,5-dimethoxybenzoyl chloride using thionyl chloride.

-

Rosenmund Reduction: The benzoyl chloride is selectively reduced to 4-Bromo-3,5-dimethoxybenzaldehyde. An alternative, single-step reduction from the ester using diisobutylaluminium hydride (DIBAL) can also be employed.

Step 2: Knoevenagel Condensation

The synthesized 4-Bromo-3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile.[1] This reaction typically involves a basic catalyst and results in the formation of 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile.

Step 3: Cyclization with Guanidine

The final step is the condensation of the acrylonitrile derivative with guanidine.[1] This cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding the final product, this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is essential for the production of tetrahydrofolate (THF), a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Caption: Mechanism of action of this compound.

The inhibition of DHFR by this compound is competitive with the natural substrate, dihydrofolate (DHF). This compound exhibits a significantly higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for its selective toxicity against bacteria.

Quantitative Data

In Vitro Activity

This compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is often two- to threefold greater than that of trimethoprim against various bacterial dihydrofolate reductases.[4][5]

Table 2: IC₅₀ Values of this compound against Dihydrofolate Reductase (DHFR)

| Enzyme Source | IC₅₀ (nM) | Fold-increase in activity vs. Trimethoprim | Reference |

| Escherichia coli | ~1.5 | ~2-3x | [4][5] |

| Staphylococcus aureus | ~2.0 | ~2-3x | [4][5] |

| Nocardia asteroides | Lower than Trimethoprim | Higher affinity | [4][5] |

| Rat Liver (for comparison) | >30,000 | - | [4] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC Range (μg/mL) | Reference |

| Streptococcus pyogenes | 0.08 - 0.63 | [6] |

| Salmonella sp. | 0.08 - 0.63 | [6] |

| Methicillin-susceptible S. aureus (MSSA) | 0.08 - 0.63 | [6] |

| Enterococcus faecalis | 0.08 - 0.63 | [6] |

| Escherichia coli | 1.02 - 2.67 | [6] |

| Methicillin-resistant S. aureus (MRSA) | 1.02 - 2.67 | [6] |

| Haemophilus influenzae | Low MICs reported | [7] |

| Legionella pneumophila | Low MICs reported | [7] |

| Streptococcus pneumoniae (penicillin-susceptible) | Low MICs reported | [7] |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[8][9]

Table 4: Pharmacokinetic Parameters of this compound in Humans (400 mg oral dose)

| Parameter | Value | Reference |

| Cmax (serum) | 2.9 ± 0.6 mg/L | [10] |

| Tmax (serum) | 5.6 h | [10] |

| Elimination Half-life (t₁/₂β) (serum) | 32.3 ± 4.1 h | [10] |

| Oral Bioavailability | 80-90% | [9] |

| Penetration into skin blister fluid (AUC ratio) | 61% | [10] |

| Mean recovery in urine (24h) | 3.4% | [11] |

Conclusion

This compound is a potent diaminopyrimidine antibacterial with a well-defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes. The quantitative data on its in vitro activity and pharmacokinetic profile underscore its efficacy against a wide range of bacterial pathogens and its suitability for clinical use. This technical guide provides a foundational resource for researchers and professionals in the field of drug development and infectious diseases. Further research could focus on the development of novel analogues with enhanced activity against resistant strains and improved pharmacokinetic profiles.

References

- 1. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]

- 2. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. In vitro this compound activity on nosocomial bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Pharmacokinetic profile of this compound: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and blister fluid penetration of this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Brodimoprim's Mechanism of Action on Dihydrofolate Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic diaminopyrimidine antimicrobial agent, exerts its therapeutic effect by potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids, and ultimately for bacterial survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DHFR, including its binding kinetics, the molecular basis of its selectivity, and the mechanisms by which bacteria can develop resistance. Detailed experimental protocols for studying this compound-DHFR interactions and quantitative data on its inhibitory activity are also presented to support further research and drug development efforts in this area.

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents and a deeper understanding of the mechanisms of existing drugs. This compound is a structural analog of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary molecular target is dihydrofolate reductase (DHFR), a ubiquitous enzyme crucial for cellular metabolism.[3] By competitively inhibiting bacterial DHFR, this compound disrupts the folate pathway, leading to bacteriostasis and cell death.[3] This guide delves into the intricate details of this interaction, providing valuable insights for researchers in antimicrobial drug discovery and development.

The Folate Biosynthesis Pathway and the Role of DHFR

Bacteria synthesize folate de novo through a series of enzymatic reactions. A key step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a cofactor.[4] THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, thereby halting cellular replication and growth.[3]

Mechanism of Action of this compound on DHFR

This compound acts as a competitive inhibitor of DHFR.[3] It binds to the active site of the enzyme, the same site that recognizes the natural substrate, DHF. This binding is reversible but of high affinity, effectively preventing DHF from being reduced to THF.[5] The selectivity of this compound for bacterial DHFR over the human counterpart is a key feature of its therapeutic efficacy, minimizing host toxicity.[3]

Binding Kinetics and Inhibitory Potency

The inhibitory activity of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). This compound generally exhibits potent inhibition against a wide range of bacterial DHFRs, often showing greater or comparable activity to trimethoprim.

| Bacterial Species | Enzyme | This compound IC50 (nM) | Trimethoprim IC50 (nM) | This compound Ki (nM) | Trimethoprim Ki (nM) | Reference |

| Escherichia coli | Chromosomal DHFR | 1.2 | 2.5 | 0.034 | 0.065 | [5] |

| Staphylococcus aureus | Chromosomal DHFR | 1.8 | 3.0 | - | - | [5] |

| Streptococcus pneumoniae | Chromosomal DHFR | 3.9 | 10 | - | - | [5] |

| Haemophilus influenzae | Chromosomal DHFR | 0.8 | 1.5 | - | - | [5] |

| Neisseria gonorrhoeae | Chromosomal DHFR | 150 | 250 | - | - | [5] |

| Lactobacillus casei | Chromosomal DHFR | - | - | 40,000 | 130,000 | [5] |

| Plasmid-encoded (TMP-R) | Type I (R483) | 200,000 | 400,000 | - | - | [5] |

| Plasmid-encoded (TMP-R) | Type II (R67) | >1,000,000 | >1,000,000 | - | - | [5] |

Table 1: Comparative Inhibitory Activity of this compound and Trimethoprim against various Dihydrofolate Reductases.

Experimental Protocols

DHFR Inhibition Assay

A common method to determine the inhibitory potency of compounds like this compound is a spectrophotometric enzyme inhibition assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6] The presence of an inhibitor will slow down this reaction.

Materials:

-

Purified bacterial DHFR

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 150 mM KCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions to the respective wells.

-

Add the purified DHFR enzyme to all wells except the blank.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for DHF is known.[7]

X-ray Crystallography of this compound-DHFR Complex

Principle: X-ray crystallography provides a high-resolution three-dimensional structure of the this compound-DHFR complex, revealing the precise molecular interactions at the active site.

Procedure Outline:

-

Protein Expression and Purification: Overexpress and purify the target bacterial DHFR.[7]

-

Crystallization: Co-crystallize the purified DHFR with this compound and NADPH. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to obtain a final, high-quality structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide information about the binding of this compound to DHFR in solution, including identifying the amino acid residues involved in the interaction and characterizing the dynamics of the complex.

Procedure Outline:

-

Sample Preparation: Prepare samples of ¹⁵N-labeled DHFR in the absence and presence of this compound and NADPH.

-

NMR Data Acquisition: Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding.

-

Data Analysis: Analyze the chemical shift perturbations to map the binding site of this compound on the surface of DHFR. Further experiments can be conducted to determine the structure and dynamics of the complex.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound, similar to trimethoprim, can arise through several mechanisms.[8][9]

-

Target Modification: Mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the active site. These changes can reduce the binding affinity of this compound, thereby conferring resistance.[9]

-

Acquisition of Resistant DHFR: Bacteria can acquire plasmids carrying genes that encode for trimethoprim-resistant DHFR enzymes (e.g., dfr genes). These plasmid-encoded enzymes are much less susceptible to inhibition by this compound.[8]

-

Overproduction of DHFR: Increased expression of the endogenous DHFR can overcome the inhibitory effect of this compound.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration.[9]

Conclusion

This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase, a validated target for antimicrobial therapy. Its mechanism of action, centered on the competitive inhibition of DHF reduction, effectively disrupts essential metabolic pathways in bacteria. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental methodologies. A thorough understanding of the molecular interactions between this compound and DHFR, as well as the evolving landscape of resistance mechanisms, is crucial for the continued development of effective antimicrobial strategies and the design of next-generation DHFR inhibitors.

References

- 1. Preliminary joint X-ray and neutron protein crystallographic studies of ecDHFR complexed with folate and NADP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoprim and this compound resistance of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

Brodimoprim: A Technical Guide to Its Physicochemical Properties for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of the core physicochemical properties of Brodimoprim, a potent antibacterial agent. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Core Physicochemical Data

This compound is a synthetic antibacterial agent and a structural analogue of trimethoprim.[1] It is classified as a dihydrofolate reductase inhibitor.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1][3] |

| Chemical Formula | C₁₃H₁₅BrN₄O₂ | [3] |

| Molecular Weight | 339.19 g/mol | [3] |

| Melting Point | 225-228 °C | [1] |

| Boiling Point | 563.8 ± 60.0 °C at 760 mmHg (Predicted) | [4] |

| pKa | 7.15 | [5] |

| LogP (octanol-water) | 1.43 | [4] |

| Solubility | DMSO: ~33.33 mg/mL (~98.26 mM) | [6] |

| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [4] | |

| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [4] | |

| Appearance | White to yellow solid powder | [6] |

Mechanism of Action

This compound's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[4][7] This enzyme is crucial for the bacterial folate synthesis pathway, which produces tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.[7] By competitively inhibiting DHFR, this compound halts the production of these essential building blocks, thereby arresting bacterial growth and replication.[7]

Mechanism of Action of this compound.

Experimental Protocols

Determination of n-Octanol/Water Partition Coefficient (LogP)

The partition coefficient of this compound has been determined using a shake-flask method with subsequent analysis by high-pressure liquid chromatography (HPLC). The following protocol is based on the methodology described by Fresta et al.

Methodology:

-

Preparation of Phases: Prepare a 0.1 M phosphate buffer solution and adjust the pH to a desired value (e.g., ranging from 3 to 10). Saturate n-octanol with the phosphate buffer and, conversely, saturate the phosphate buffer with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a precisely weighed amount of this compound in the n-octanol phase. Mix this solution with an equal volume of the corresponding pre-saturated aqueous buffer in a sealed container.

-

Equilibration: Agitate the biphasic mixture at a constant temperature (e.g., 37°C) for a sufficient time to allow for complete partitioning and equilibration.

-

Phase Separation: Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in each phase using a validated HPLC method. The HPLC system can be equipped with a C18 reverse-phase column and a UV detector set to the appropriate wavelength for this compound (e.g., 283 nm).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Shake-Flask Method for LogP Determination.

General Protocol for Melting Point Determination

Disclaimer: The following is a general protocol and has not been specifically cited for this compound.

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline this compound powder is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

General Protocol for pKa Determination

Disclaimer: The following is a general protocol and has not been specifically cited for this compound.

Potentiometric titration is a standard method for pKa determination.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Studies and Forced Degradation

To ensure the stability and to identify potential degradation products of this compound, forced degradation studies are essential. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is not widely published, it is known to require protection from light.[4] A typical forced degradation study would include the following conditions as per ICH guidelines:

-

Acid and Base Hydrolysis: The drug substance is exposed to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

-

Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures.

-

Photostability: The drug substance is exposed to light sources as specified by ICH Q1B guidelines.

Samples from each condition are then analyzed using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Brodimoprim Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). As a structural analogue of trimethoprim, it offers a distinct profile with a longer half-life. The development of novel this compound analogues and derivatives is a key strategy in overcoming antibiotic resistance and enhancing antibacterial efficacy. This guide provides a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationships of this compound analogues, intended to serve as a technical resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound distinguishes itself from trimethoprim by the substitution of a bromine atom for the 4-methoxy group on the benzyl ring.[1] This modification contributes to its extended elimination half-life.[2] Like other diaminopyrimidines, this compound's mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[3] This pathway is critical for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By blocking this enzyme, this compound and its analogues effectively halt bacterial growth and replication.[3] The selectivity of these compounds for bacterial DHFR over the human counterpart ensures their therapeutic efficacy with minimal host toxicity.[3]

Core Synthetic Strategies

The synthesis of this compound and its analogues generally revolves around the construction of the 2,4-diaminopyrimidine core and its linkage to a substituted benzyl moiety. The key starting material for the benzyl portion is a derivative of 4-bromo-3,5-dimethoxybenzaldehyde.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves a multi-step process starting from a substituted benzene ring, leading to the key 4-bromo-3,5-dimethoxybenzaldehyde intermediate. This aldehyde is then condensed with a suitable three-carbon unit and cyclized with guanidine to form the 2,4-diaminopyrimidine ring.

A representative synthetic workflow is illustrated below:

Caption: General synthetic workflow for this compound.

Synthesis of Analogues

The synthesis of this compound analogues can be achieved by modifying either the benzyl ring or the pyrimidine moiety.

-

Modifications on the Benzyl Ring: Analogues with different substituents on the aromatic ring can be prepared by starting with appropriately substituted benzoic acids. For example, replacing the 4-bromo group with other halogens or functional groups can be achieved by modifying the Sandmeyer reaction or employing alternative synthetic routes.

-

Modifications on the Pyrimidine Ring: The 2,4-diaminopyrimidine ring offers several positions for modification. For instance, substitution at the 5-position or on the amino groups can lead to novel derivatives with altered biological activities. Solid-phase synthesis has been effectively used for creating libraries of trimethoprim analogues with amide bonds, a technique readily adaptable for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of this compound analogues, adapted from methodologies reported for trimethoprim and other DHFR inhibitors.

Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate.

-

Saponification of Methyl 4-bromo-3,5-dimethoxybenzoate: The starting ester (1 eq.) is dissolved in a mixture of methanol and water. Sodium hydroxide (1.2 eq.) is added, and the mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield 4-bromo-3,5-dimethoxybenzoic acid.

-

Formation of the Acyl Chloride: The dried carboxylic acid (1 eq.) is suspended in thionyl chloride (2-3 eq.) and a catalytic amount of DMF is added. The mixture is refluxed for 1-2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to give the crude 4-bromo-3,5-dimethoxybenzoyl chloride.

-

Rosenmund Reduction: The crude acyl chloride is dissolved in dry toluene. A catalyst of palladium on barium sulfate (5% Pd, 0.1 eq.) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the desired aldehyde.

Synthesis of a this compound Analogue via Condensation

This protocol outlines the final steps to form the diaminopyrimidine ring.

-

Knoevenagel Condensation: 4-Bromo-3,5-dimethoxybenzaldehyde (1 eq.) and 3-methoxypropionitrile (1.1 eq.) are dissolved in a suitable solvent like ethanol. A base, such as sodium ethoxide (1.1 eq.), is added, and the mixture is stirred at room temperature for 12-24 hours. The product is then isolated by precipitation and filtration.

-

Cyclization with Guanidine: The product from the Knoevenagel condensation (1 eq.) is reacted with guanidine hydrochloride (1.5 eq.) in the presence of a base like sodium ethoxide (2.5 eq.) in a solvent such as ethanol. The mixture is refluxed for 6-12 hours. After cooling, the product precipitates and is collected by filtration, washed, and recrystallized to yield the final this compound analogue.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibitory activity of the synthesized compounds on DHFR.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

-

DHFR Enzyme: Recombinant bacterial DHFR diluted in assay buffer.

-

Substrate: Dihydrofolate (DHF) solution.

-

Cofactor: NADPH solution.

-

Test Compounds: Dissolved in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding DHF and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

-

Preparation:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a density of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathway and Experimental Workflow

Folic Acid Biosynthesis Pathway

This compound and its analogues act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are crucial for DNA and RNA synthesis.

Caption: Folic acid biosynthesis pathway and points of inhibition.

Experimental Workflow for Drug Discovery

The discovery and development of new this compound analogues follow a structured workflow, from initial design and synthesis to biological evaluation.

Caption: Experimental workflow for this compound analogue discovery.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their structural features. The following tables summarize representative quantitative data for this compound and related compounds.

Table 1: In Vitro Activity of this compound and Trimethoprim

| Compound | Organism | MIC90 (µg/mL) |

| This compound | Clostridium spp. | < 0.5 |

| Trimethoprim | Clostridium spp. | > 8 |

| This compound | Fusobacterium spp. | < 0.5 |

| Trimethoprim | Fusobacterium spp. | 2 |

| This compound | Enterobacteriaceae | 1-4 |

| Trimethoprim | Enterobacteriaceae | 0.5-2 |

Data compiled from comparative studies.[4]

Table 2: IC50 Values of Representative DHFR Inhibitors

| Compound Class | Example Compound | Target DHFR | IC50 (µM) |

| Diaminopyrimidine | Trimethoprim | E. coli | ~0.02 |

| Diaminopyrimidine | This compound | Bacterial | Potent (specific values vary) |

| Amide-containing TMP analogue | Analogue with amide bond | Human | 0.72 - 0.99 |

| Benzyloxy-substituted TMP analogue | Benzyloxy derivative 4b | S. aureus | 5.0 |

| Benzyloxy-substituted TMP analogue | Benzyloxy derivative 4b | E. coli | 4.0 |

Data is illustrative and compiled from various sources on DHFR inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring are critical for activity. The 4'-bromo group of this compound contributes to its pharmacokinetic properties. Introduction of benzyloxy and phenyl ethanone groups at the 4'-position of the dimethoxy benzyl ring in trimethoprim analogues has been shown to increase antibacterial activity.[5]

-

Pyrimidine Moiety: The 2,4-diaminopyrimidine core is essential for binding to the active site of DHFR. Substitutions at the 4-NH2 group are generally not well-tolerated and can lead to a significant decrease or loss of activity.[5]

-

Linker Modifications: The introduction of an amide bond in the linker region of trimethoprim analogues has been shown to enhance their affinity for human DHFR.

Conclusion

The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel antibacterial agents. By leveraging established synthetic methodologies and a deeper understanding of the structure-activity relationships governing DHFR inhibition, researchers can design and create new compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational framework of synthetic strategies, experimental protocols, and key biological concepts to aid in the rational design and development of the next generation of diaminopyrimidine antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Comparative antibacterial spectrum of trimethoprim and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo results of this compound and analogues alone and in combination against E. coli and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Antibacterial Spectrum of Brodimoprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative and analogue of trimethoprim, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). This targeted mechanism disrupts the folic acid synthesis pathway, which is crucial for bacterial DNA, RNA, and protein synthesis, leading to a broad-spectrum antibacterial effect. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] The inhibition is competitive, with this compound having a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity.[1] By blocking this key step in the folate pathway, this compound effectively halts bacterial growth and replication.[1]

Signaling Pathway Diagram

References

Brodimoprim's Mode of Action in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Structurally similar to trimethoprim, it exhibits a broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria. This document provides a detailed overview of the mode of action of this compound, focusing on its molecular target, antibacterial efficacy, and the methodologies used to study its effects.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary antibacterial effect of this compound is achieved through the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are vital for the production of DNA, RNA, and proteins.

By competitively binding to the active site of bacterial DHFR, this compound effectively blocks the synthesis of tetrahydrofolate.[1][2] This leads to a depletion of essential building blocks for cellular replication and growth, ultimately resulting in bacteriostatic or bactericidal effects. A key advantage of this compound is its high affinity for bacterial DHFR over the corresponding human enzyme, which contributes to its favorable safety profile.

Quantitative Analysis of this compound's Efficacy

The antibacterial potency of this compound is quantified through two key parameters: the 50% inhibitory concentration (IC50) against DHFR and the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Dihydrofolate Reductase (DHFR) Inhibition

Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR (Qualitative)

| Characteristic | This compound | Trimethoprim |

| General Potency | Often 2-3 times more effective | Standard |

| Activity against Trimethoprim-resistant DHFR | Can be more effective | Less effective |

Note: This table is a qualitative summary based on available literature. Specific IC50 values are dependent on the bacterial species and the specific DHFR enzyme variant.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated low MIC values against a variety of clinically relevant bacteria.

Table 2: Geometric Mean MIC of this compound against Nosocomial Bacterial Isolates

| Bacterial Species | Number of Strains | Geometric Mean MIC (µg/mL) |

| Streptococcus pyogenes | 27 | 0.08 - 0.63 |

| Salmonella sp. | 30 | 0.08 - 0.63 |

| Staphylococcus aureus (methicillin-susceptible) | 36 | 0.08 - 0.63 |

| Enterococcus faecalis | 34 | 0.08 - 0.63 |

| Citrobacter sp. | 32 | 1.02 - 2.67 |

| Klebsiella sp. | 27 | 1.02 - 2.67 |

| Escherichia coli | 36 | 1.02 - 2.67 |

| Staphylococcus aureus (methicillin-resistant) | 33 | 1.02 - 2.67 |

| Enterobacter sp. | 32 | 1.02 - 2.67 |

| Proteus sp. | 31 | 1.02 - 2.67 |

| Staphylococcus (coagulase-negative, methicillin-susceptible) | 34 | 1.02 - 2.67 |

Data adapted from a study on recent clinical isolates.[2]

Further studies have indicated that this compound is 2-4 fold more active than trimethoprim against several strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes.[3] Low MICs have also been reported for Haemophilus influenzae, Legionella pneumophila, and Streptococcus pneumoniae.[1]

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to evaluate the mode of action of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which is coupled to the reduction of dihydrofolate to tetrahydrofolate by DHFR.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Prepare stock solutions of dihydrofolate (DHF), NADPH, and this compound in appropriate solvents.

-

Purify DHFR enzyme from the target bacterial species.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.

-

Add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity, by fitting the data to a suitable dose-response curve.

-

References

An In-Depth Technical Guide on the Theoretical Binding of Brodimoprim to Bacterial Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is an antibacterial agent that exhibits potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1] This enzyme plays a crucial role in the folic acid metabolism of bacteria, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[2][3] By competitively inhibiting DHFR, this compound effectively disrupts these essential biosynthetic pathways, leading to bacteriostasis and bacterial cell death.[2][3] This technical guide provides a comprehensive overview of the theoretical binding of this compound to bacterial DHFR, including comparative quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

While extensive databases of specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against a wide array of bacterial DHFR enzymes are not as readily available as for its analog, Trimethoprim, comparative studies have consistently demonstrated the superior or comparable efficacy of this compound.

Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR

| Characteristic | This compound | Trimethoprim | Reference |

| General Potency | Often 2- to 3-fold more effective based on IC₅₀ and Kᵢ values. | Standard of comparison. | [4] |

| Inhibition of Resistant DHFR | Often inhibits plasmid-coded and altered chromosomal DHFR at lower concentrations. | Less effective against many resistant strains. | [4] |

| Spectrum of Activity | Similar antibacterial spectrum, with 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, and Bacteroides. | Broad-spectrum, but less potent against some species. | [5][6] |

Experimental Protocols: Methodologies for Assessing DHFR Inhibition

The following protocols outline the key experiments used to determine the inhibitory potential of compounds like this compound against bacterial DHFR.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

-

Purified bacterial DHFR enzyme

-

NADPH solution

-

Dihydrofolic acid (DHF) solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.

-

Add the purified DHFR enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

-

To determine the IC₅₀ value, prepare a series of dilutions of the this compound stock solution and add them to separate reaction mixtures.

-

Initiate the reaction by adding a known concentration of DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of the Inhibition Constant (Kᵢ)

For a competitive inhibitor like this compound, the Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate (DHF) is known:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

-

[S] is the concentration of the substrate (DHF) used in the IC₅₀ determination.

-

Kₘ is the Michaelis-Menten constant for DHF.

Alternatively, Kᵢ can be determined graphically through Lineweaver-Burk or Dixon plots by measuring the reaction rates at various concentrations of both the substrate and the inhibitor.

Mandatory Visualizations

Signaling Pathway: The Role of DHFR in Bacterial Folate Metabolism

The following diagram illustrates the central role of DHFR in the bacterial folate synthesis pathway and the inhibitory action of this compound.

Experimental Workflow: Determining the Inhibitory Potency of this compound

This diagram outlines the logical flow of experiments to characterize the binding of this compound to bacterial DHFR.

Conclusion

This compound stands out as a highly effective inhibitor of bacterial dihydrofolate reductase, often demonstrating superior potency compared to the well-established drug Trimethoprim, particularly against resistant strains.[4] Its mechanism of action, centered on the competitive inhibition of a critical metabolic enzyme, makes it a valuable tool in combating bacterial infections. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. The ongoing development of such targeted antibacterial agents is crucial in the face of growing antibiotic resistance.

References

- 1. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. Comparative antibacterial spectrum of trimethoprim and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Brodimoprim In Vitro Antibacterial Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Similar to its analogue, trimethoprim, this compound exerts its antimicrobial effect by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.[1][3] In vitro susceptibility testing is paramount for determining the antibacterial spectrum of this compound, establishing its efficacy against specific pathogens, and monitoring for the development of resistance.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion.

Mechanism of Action of this compound

This compound selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the folic acid pathway. By blocking the conversion of dihydrofolate to tetrahydrofolate, it disrupts the synthesis of purines, thymidine, and ultimately DNA, RNA, and proteins, leading to a bacteriostatic effect.[1]

Experimental Protocols

Standardized protocols for antimicrobial susceptibility testing are crucial for reproducible and comparable results. While specific CLSI or EUCAST guidelines for this compound are not currently established, the following protocols are based on general standardized methods for antimicrobial susceptibility testing and published research on this compound and trimethoprim.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the powder in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound may require protection from light during storage.

-

Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

-

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations in a suitable solvent (e.g., DMSO).

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. For testing against certain organisms, MHA may need to be supplemented, for example, with thymidine phosphorylase (0.08 U/ml).[4]

-

Cool the molten agar to 45-50°C in a water bath.

-

Add 1 part of each this compound solution to 9 parts of molten agar to create the desired final concentrations. Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

-

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described previously, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of this compound Disk:

-

Using sterile forceps, place a this compound-impregnated disk (a 2.5 µg disk has been used in research) onto the surface of the agar.[4]

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the results based on established zone diameter breakpoints. While official CLSI or EUCAST breakpoints for this compound are not available, one study proposed the following interpretive criteria for a 2.5 µg disk:

-

Susceptible: >13 mm

-

Intermediate: 11-13 mm

-

Resistant: <11 mm[4]

-

-

It is crucial to note that these are not standardized breakpoints and should be used as a reference with caution.

-

Data Presentation

The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 36 | Not specified | GM: 0.63 | Not specified | [4] |

| Staphylococcus aureus (methicillin-resistant) | 33 | Not specified | GM: 1.02 | Not specified | [4] |

| Streptococcus pyogenes | 27 | Not specified | GM: 0.08 | Not specified | [4] |

| Enterococcus faecalis | 34 | Not specified | GM: 0.63 | Not specified | [4] |

| Escherichia coli | 36 | Not specified | GM: 1.02 | Not specified | [4] |

| Klebsiella spp. | 27 | Not specified | GM: 1.02 | Not specified | [4] |

| Enterobacter spp. | 32 | Not specified | GM: 1.02 | Not specified | [4] |

| Proteus spp. | 31 | Not specified | GM: 2.67 | Not specified | [4] |

| Salmonella spp. | 30 | Not specified | GM: 0.08 | Not specified | [4] |

| Clostridium spp. | Not specified | Not specified | Lower than trimethoprim | Lower than trimethoprim | [2] |

| Fusobacterium spp. | Not specified | Not specified | Lower than trimethoprim | Lower than trimethoprim | [2] |

GM: Geometric Mean

Table 2: Proposed Disk Diffusion Zone Diameter Interpretive Criteria for this compound (2.5 µg disk)

| Category | Zone Diameter (mm) | Reference |

| Susceptible | >13 | [4] |

| Intermediate | 11-13 | [4] |

| Resistant | <11 | [4] |

Note: These criteria are based on a single study and are not standardized by regulatory bodies like CLSI or EUCAST.

Quality Control

Regular quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains should be tested alongside clinical isolates. As there are no established QC ranges specifically for this compound, laboratories should establish their own internal ranges. The QC ranges for trimethoprim can be used as a preliminary guide during the validation of this compound testing procedures.

Table 3: Recommended Quality Control Strains for Antibacterial Susceptibility Testing

| QC Strain | Rationale |

| Escherichia coli ATCC® 25922™ | Gram-negative control |

| Staphylococcus aureus ATCC® 29213™ | Gram-positive control |

| Pseudomonas aeruginosa ATCC® 27853™ | Non-fermenting Gram-negative control |

| Enterococcus faecalis ATCC® 29212™ | Enterococcus control |

| Haemophilus influenzae ATCC® 49247™ | Fastidious organism control |

Disclaimer: The protocols and interpretive data provided are for research and informational purposes only. They are based on available scientific literature and general antimicrobial susceptibility testing standards. Official standardized protocols and breakpoints for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Laboratories should perform their own validation studies before implementing these protocols for clinical or drug development purposes.

References

Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assays of Brodimoprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This compound functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] The inhibition of DHFR blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis in susceptible bacteria.[1] This targeted mechanism of action provides a high degree of selectivity for the bacterial enzyme over its mammalian counterpart.

While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is essential for determining the lowest concentration that results in microbial death. The MBC is defined as the lowest concentration of an antibacterial agent that causes a ≥99.9% reduction in the initial bacterial inoculum. This parameter is of particular importance for the development and clinical application of antibiotics, especially in the context of treating severe infections and in immunocompromised patients where a bactericidal effect is preferred.

These application notes provide a detailed protocol for determining the MBC of this compound against a range of bacterial species.

Mechanism of Action of this compound

This compound's primary target is the bacterial enzyme dihydrofolate reductase (DHFR). By competitively inhibiting DHFR, this compound disrupts the folic acid metabolic pathway, which is vital for bacterial survival.

References